molecular formula C13H17Br B8665187 1-(3-Bromopropyl)-1,2,3,4-tetrahydronaphthalene

1-(3-Bromopropyl)-1,2,3,4-tetrahydronaphthalene

Cat. No. B8665187
M. Wt: 253.18 g/mol
InChI Key: GEDNRYKUXULWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromopropyl)-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C13H17Br and its molecular weight is 253.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromopropyl)-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromopropyl)-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

1-(3-bromopropyl)-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C13H17Br/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12H,3-4,6-8,10H2

InChI Key

GEDNRYKUXULWCS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 94-1 (140 mg) was dissolved in methylene chloride (10 ml), triphenylphosphine (212 mg) and N-bromosuccinimide (144 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 2 hr, and at room temperature 16 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (50 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography to give the object product (190 mg) as a colorless oil.
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
212 mg
Type
reactant
Reaction Step Two
Quantity
144 g
Type
reactant
Reaction Step Two

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